![molecular formula C5H3BrN4O B582288 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 1260763-85-6](/img/structure/B582288.png)
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
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Overview
Description
“5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is a chemical compound that has been used in the synthesis of various chelates and phosphors . It has been used in the development of blue emissive Iridium(III) phosphors for solution-processed OLEDs .
Synthesis Analysis
The synthesis of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” involves regioselective syntheses of imidazo[4,5-b]pyrazin-2-ylidene based chelates . The synthesis process is conducted under N2 and monitored using precoated TLC plates .Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been used in the peripheral engineering of Ir(iii) emitters for blue organic light emitting diodes . The Ir(iii) based carbene complexes, which include a bulky 2,6-dimethylphenyl substituent on the imidazo[4,5-b]pyrazin-2-ylidene fragment, are highly sought after in the field of OLEDs . They are expected to solve the issue of efficient and durable blue phosphors .
Optoelectronic Devices
Imidazo[4,5-b]pyrazin-2-ylidene derivatives have shown great potential in several research areas, including the development of optoelectronic devices . Their unique chemical structure and versatility make them suitable for this application .
Sensors
These compounds have also been used in the creation of sensors . Their luminescent properties and the ability to modify their chemical structure for specific needs make them a good choice for sensor applications .
Anti-Cancer Drugs
There is growing interest in the use of imidazo[4,5-b]pyrazin-2-ylidene derivatives in the pharmaceutical field, particularly as anti-cancer drugs . Their unique biological properties and the possibility of tailoring their chemical structure for specific therapeutic needs make them a promising area of research .
Emitters for Confocal Microscopy and Imaging
Imidazo[4,5-b]pyrazin-2-ylidene derivatives have been reported as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .
Organic Synthesis
Imidazo[4,5-b]pyrazin-2-ylidene acts as a versatile scaffold in organic synthesis . Its reactivity and multifarious biological activity make it a useful tool in drug development .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ir(iii) based carbene complexes, are highly sought after in the field of organic light-emitting diodes (oleds) .
Mode of Action
It is known that similar compounds interact with their targets to produce light emission, which is a key characteristic of oleds .
Biochemical Pathways
It is known that similar compounds are involved in the light emission process in oleds .
Pharmacokinetics
It is known that similar compounds are used in the field of oleds, suggesting that they have properties suitable for this application .
Result of Action
It is known that similar compounds are used in oleds, suggesting that they contribute to the light emission process .
Action Environment
It is known that similar compounds are used in oleds, suggesting that they are stable and effective in the environments in which these devices operate .
properties
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWRTKKDFEAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743157 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260763-85-6 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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